molecular formula C15H19Cl2N3O B7855218 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride

3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride

Cat. No.: B7855218
M. Wt: 328.2 g/mol
InChI Key: TYGGPQDOYQCTOO-UHFFFAOYSA-N
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Description

3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzamide core with specific amino and dimethylamino substitutions, is characteristic of scaffolds used in the development of targeted therapeutic agents . Compounds within this class have demonstrated considerable research potential as inhibitors for various enzymatic targets, including tyrosine kinases, which play a critical role in cellular signaling pathways related to proliferative diseases . Furthermore, the 3-amino-4-(dimethylamino)benzamide motif is recognized as a valuable building block in pharmaceutical development . Researchers are exploring its incorporation into larger, more complex molecules designed to interact with epigenetic targets, such as histone deacetylases (HDACs) and bromodomains, which are involved in the regulation of gene expression . This reagent provides a high-purity starting material for the synthesis and optimization of novel bioactive molecules. It is intended for use in biochemical assays, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-4-(dimethylamino)-N-phenylbenzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.2ClH/c1-18(2)14-9-8-11(10-13(14)16)15(19)17-12-6-4-3-5-7-12;;/h3-10H,16H2,1-2H3,(H,17,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGGPQDOYQCTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride typically involves the following steps:

  • Benzamide Formation: The starting material, benzamide, is reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

  • Amination: The resulting compound undergoes amination to introduce the amino group at the 3-position of the benzamide ring.

  • Phenyl Group Introduction: The phenyl group is introduced through a reaction with aniline or phenylamine.

  • Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the compound.

  • Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The phenyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences and similarities between 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride and related compounds from the evidence:

Compound Core Structure Substituents Key Properties Applications
Target Compound Benzamide - 3-Amino, 4-dimethylamino, N-phenyl, dihydrochloride High polarity due to dihydrochloride; potential kinase inhibition (inferred) Drug discovery (hypothetical)
3-Amino-4-(3',4'-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride Piperidine - Ethylenedioxylbenzyloxyimino, dihydrochloride m.p. 190–192°C; ¹H-NMR δ 6.87 (Ar-H), 4.23 (OCH₂) Anticancer or antimicrobial research
Copanlisib Dihydrochloride 2,3-Dihydroimidazo[1,2-c]quinazoline Morpholine-pyrimidine backbone, dihydrochloride MW 553.45; CAS 1402152-13-9 FDA-approved PI3K inhibitor for lymphoma
4-Dimethylamino-N-benzylcathinone (hydrochloride) Cathinone - Dimethylamino, N-benzyl, dihydrochloride UV λmax 350 nm; Purity ≥98%; Stability ≥5 years at -20°C Forensic analysis, psychoactive studies

Key Observations

  • Solubility and Stability: Dihydrochloride salts (e.g., target compound, Copanlisib) exhibit enhanced water solubility compared to free bases, critical for formulation in injectable drugs . The cathinone derivative’s stability at -20°C suggests similar storage requirements for the target compound .
  • Biological Activity: Piperidine dihydrochlorides with amino and aryloxyimino groups show antimicrobial activity, implying that the target compound’s amino and dimethylamino groups may interact with bacterial enzymes .
  • Synthetic Routes: describes cyclization mechanisms for 3-aminopyrrole carboxylates, which may parallel the synthesis of the target compound’s benzamide core .

Biological Activity

3-Amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a dimethylamino group and an amino substituent, which may influence its biological activity. The presence of these functional groups is critical for interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thus modulating enzymatic functions. This interaction can lead to significant biological effects, including anti-inflammatory and anticancer activities.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to various diseases, including those involved in cancer progression and inflammatory responses.
  • Antiviral Properties : Similar compounds have been evaluated for their antiviral activities against viruses such as Hepatitis B (HBV) and HIV. For instance, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G, which inhibits HBV replication .
  • Anticancer Activity : Studies indicate that similar benzamide derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of related compounds:

Study Compound Biological Activity IC50 Value Mechanism
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChE Inhibition13.62 ± 0.21 nMCompetitive inhibition
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideAnti-HBV ActivityNot specifiedInhibition of HBV replication via A3G
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidCytotoxicity in cancer cells7.49 ± 0.16 µMInduction of apoptosis

Case Studies

  • Anti-HBV Activity : A study evaluated the anti-HBV efficacy of N-phenylbenzamide derivatives, demonstrating their ability to inhibit both wild-type and drug-resistant strains of HBV through the modulation of intracellular A3G levels .
  • Cytotoxic Effects on Cancer Cells : Another study investigated the cytotoxic properties of various benzamide derivatives against different cancer cell lines, revealing significant apoptotic effects mediated by caspase activation .

Q & A

Q. How can conflicting biological activity data be resolved?

  • Methodology :
  • Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Variable Control : Test batch-to-batch variability (e.g., residual solvent levels) and adjust cell culture conditions (e.g., serum-free media) to reduce interference .

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